![molecular formula C21H30N4O2S B3015097 1-(4-Methoxyphenethyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1105238-37-6](/img/structure/B3015097.png)
1-(4-Methoxyphenethyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
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Description
1-(4-Methoxyphenethyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea, also known as MP-10, is a synthetic compound that has been studied for its potential use as a drug for various medical conditions.
Scientific Research Applications
Directed Lithiation and Substitution Reactions
Directed lithiation of urea derivatives, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, involves a process where the compound is lithiated on the nitrogen and ortho to the directing metalating group, enabling the introduction of various substituents. This method can lead to high yields of substituted products, offering a pathway for chemical modifications and the synthesis of potential therapeutic agents (Keith Smith, G. El‐Hiti, M. Alshammari, 2013).
Antiacetylcholinesterase Activity
Flexible urea derivatives have been explored for their potential as novel acetylcholinesterase inhibitors. The optimization of spacer length and the introduction of substituents can lead to compounds with significant inhibitory activities, highlighting their potential in therapeutic applications for conditions such as Alzheimer's disease (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995).
Antiparkinsonian Activity
Urea and thiourea derivatives have shown significant antiparkinsonian activity in preclinical models. These compounds can mitigate haloperidol-induced catalepsy in mice, suggesting their potential in Parkinson's disease treatment. The exploration of substituent effects, particularly methoxy groups, may enhance their neuroprotective properties (F. Azam, Ismail A. Alkskas, M. Ahmed, 2009).
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2S/c1-24-10-12-25(13-11-24)20(18-8-14-28-16-18)15-23-21(26)22-9-7-17-3-5-19(27-2)6-4-17/h3-6,8,14,16,20H,7,9-13,15H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQNBSMTPSCSHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NCCC2=CC=C(C=C2)OC)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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